trans-2-Phenylcyclopropanecarboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

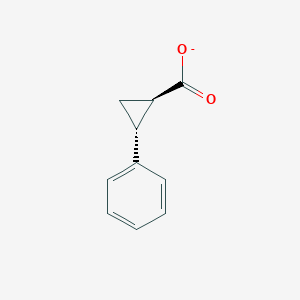

Trans-2-Phenylcyclopropanecarboxylate is a useful research compound. Its molecular formula is C10H9O2- and its molecular weight is 161.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Synthesis of Pharmaceutical Compounds

Key Intermediate in Drug Development

trans-2-Phenylcyclopropanecarboxylic acid, the acid form of trans-2-Phenylcyclopropanecarboxylate, is a crucial intermediate in the synthesis of various pharmaceutical agents. Notably, it is used in the production of trans-2-phenylcyclopropylamine, a monoamine oxidase inhibitor effective in treating major depressive disorders . The synthesis typically involves the reaction of styrene with ethyl diazoacetate, yielding trans-2-phenylcyclopropanecarboxylic acid, which can then be converted into the amine derivative through established chemical transformations .

Case Study: Antidepressant Development

In a study conducted to evaluate the efficacy of trans-2-phenylcyclopropylamine, researchers found that it exhibited comparable therapeutic effects to racemic forms but with significantly fewer side effects. This discovery underscores the importance of this compound in developing safer antidepressants .

Biological Activities

Potential Neuroactive Properties

Research indicates that trans-2-Phenylcyclopropanecarboxylic acid may interact with serotonin receptors, suggesting potential applications in modulating neurotransmitter activity. This interaction points to its possible use in pharmacological applications targeting mood disorders and other neurological conditions.

Anti-inflammatory and Analgesic Properties

Preliminary studies have suggested that derivatives of trans-2-Phenylcyclopropanecarboxylic acid may possess anti-inflammatory and analgesic properties. For instance, experiments demonstrated a reduction in pro-inflammatory cytokines in animal models, indicating its potential for treating inflammatory diseases.

Chemical Reactions and Synthesis Techniques

Catalytic Methods for Synthesis

The synthesis of trans-2-Phenylcyclopropanecarboxylic acid can be efficiently achieved using copper chromite spinel nanoparticles as catalysts in ionic liquid systems. This method not only enhances yield but also simplifies purification processes compared to traditional methods .

Cyclopropanation Reactions

The compound is also involved in cyclopropanation reactions facilitated by iron porphyrin catalysts. These reactions are essential for synthesizing cyclopropane derivatives with high selectivity and efficiency, further expanding the utility of trans-2-Phenylcyclopropanecarboxylic acid in organic synthesis .

Data Summary

The following table summarizes key aspects of this compound's applications:

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of trans-2-Phenylcyclopropanecarboxylate while ensuring stereochemical purity?

- Methodological Approach : Cyclopropanation reactions require precise control of reaction conditions (e.g., catalysts, temperature, solvent polarity) to minimize side products. For example, stereoselective synthesis using transition metal catalysts (e.g., rhodium or palladium) can enhance trans-isomer yield . Post-synthesis purification via chiral chromatography or crystallization is critical to isolate the desired stereoisomer. Characterization via 1H-NMR and X-ray crystallography confirms stereochemical integrity .

Q. What analytical techniques are most reliable for characterizing trans-2-Phenylcyclopropanecarboxylate and its derivatives?

- Methodological Approach :

- NMR Spectroscopy : 1H- and 13C-NMR resolve cyclopropane ring strain effects and phenyl group interactions.

- X-ray Crystallography : Determines absolute configuration and ring geometry .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- Chiral HPLC : Ensures enantiomeric purity .

Q. What safety protocols should be followed when handling trans-2-Phenylcyclopropanecarboxylate in the lab?

- Methodological Approach : Use fume hoods for synthesis steps involving volatile reagents. Personal protective equipment (PPE) including gloves and safety goggles is mandatory. Toxicity data (e.g., MedChemExpress safety sheets) should guide waste disposal and spill management. Stability tests under varying pH/temperature conditions are recommended to preempt decomposition risks .

Advanced Research Questions

Q. How does trans-2-Phenylcyclopropanecarboxylate serve as a precursor for dopaminergic receptor ligands?

- Methodological Approach : The cyclopropane ring’s rigidity mimics bioactive conformations in receptor binding. For example, modifying the phenyl or carboxylate groups (e.g., introducing arylpiperazine moieties) can tune affinity for D2/D4 receptors. Radioligand binding assays and molecular docking simulations validate target engagement .

Q. What strategies resolve contradictions in reported synthetic yields of trans-2-Phenylcyclopropanecarboxylate derivatives?

- Methodological Approach : Cross-validate reaction conditions (e.g., catalyst loading, solvent choice) from conflicting studies. Design a fractional factorial experiment to isolate variables affecting yield. Use high-throughput screening to identify optimal conditions. Reproducibility checks via independent labs reduce bias .

Q. How can computational modeling predict the reactivity of trans-2-Phenylcyclopropanecarboxylate in novel reactions?

- Methodological Approach :

- DFT Calculations : Model ring strain energy and transition states for cyclopropane ring-opening reactions.

- MD Simulations : Predict solvation effects and steric interactions in catalytic systems.

- SAR Studies : Link electronic properties (Hammett constants) to reaction outcomes .

Q. What databases and spectral libraries are authoritative for verifying trans-2-Phenylcyclopropanecarboxylate data?

- Methodological Approach :

- PubChem : Provides validated structural and physicochemical data (e.g., InChIKey: MRSGPOUTCALJOZ-UHFFFAOYSA-N) .

- Reaxys/SciFinder : Cross-reference synthetic procedures and spectral matches.

- NIST Chemistry WebBook : Confirm IR/MS spectra .

Q. Key Considerations for Experimental Design

- Stereochemical Fidelity : Always report enantiomeric excess (ee) and diastereomeric ratios (dr) in synthesis protocols .

- Data Transparency : Publish raw analytical data (e.g., NMR spectra, crystal coordinates) in supplementary materials to aid reproducibility.

- Interdisciplinary Collaboration : Combine synthetic chemistry with computational and pharmacological assays to explore multifunctional applications .

属性

分子式 |

C10H9O2- |

|---|---|

分子量 |

161.18 g/mol |

IUPAC 名称 |

(1R,2R)-2-phenylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/p-1/t8-,9+/m0/s1 |

InChI 键 |

AHDDRJBFJBDEPW-DTWKUNHWSA-M |

手性 SMILES |

C1[C@H]([C@@H]1C(=O)[O-])C2=CC=CC=C2 |

规范 SMILES |

C1C(C1C(=O)[O-])C2=CC=CC=C2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。